

Technical Support Center: Optimizing Synthesis of 6-Nitroquinazolin-2-amine

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Compound of Interest

Compound Name: 6-Nitroquinazolin-2-amine

Cat. No.: B1396029

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Welcome to the technical support center for the synthesis of **6-Nitroquinazolin-2-amine**. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the synthesis of **6-Nitroquinazolin-2-amine**.

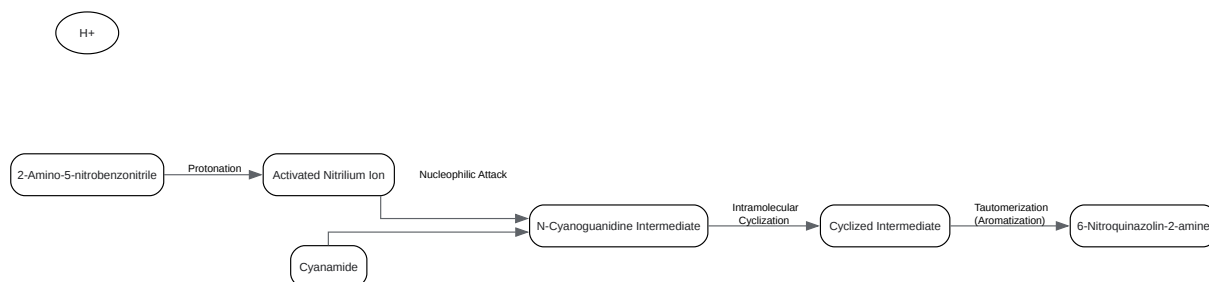
Q1: What is the most common and reliable synthetic route for **6-Nitroquinazolin-2-amine**?

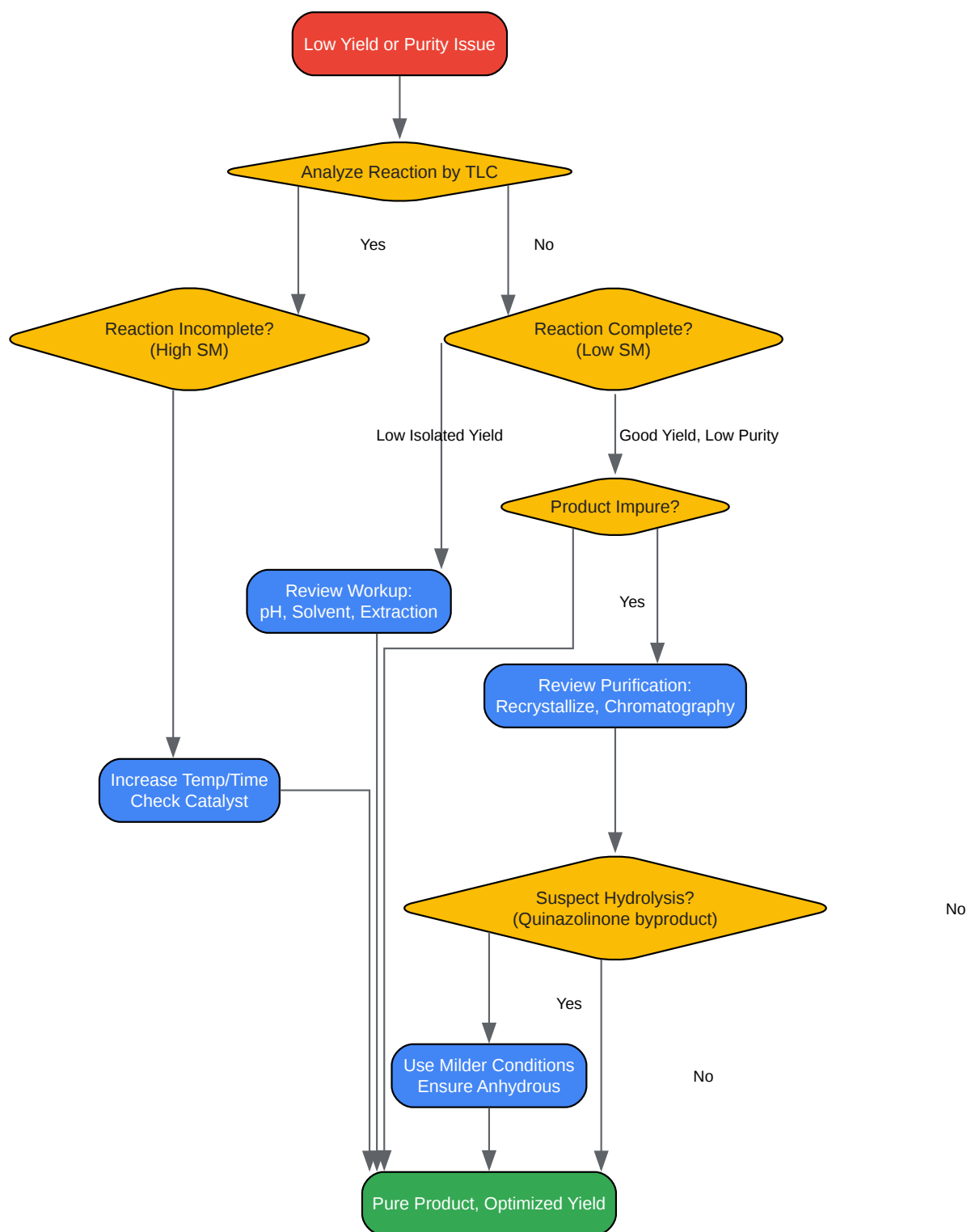
The most direct and widely adopted method is the acid-catalyzed cyclocondensation of 2-amino-5-nitrobenzonitrile with cyanamide. This approach is favored for its high atom economy and the relative accessibility of the starting materials. The reaction proceeds by activating the nitrile group of 2-amino-5-nitrobenzonitrile towards nucleophilic attack by cyanamide, followed by an intramolecular cyclization to form the quinazoline ring.

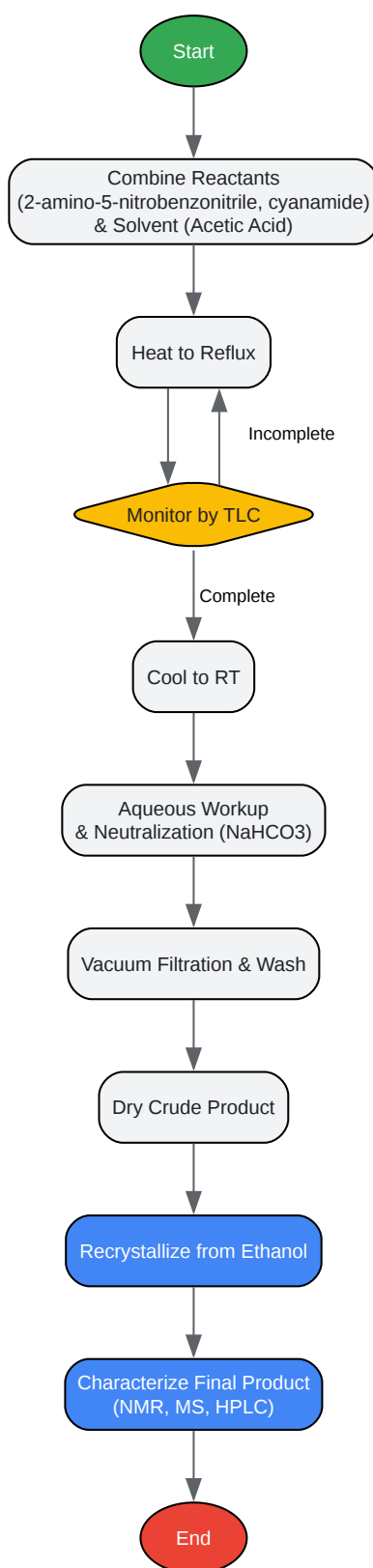
Q2: Can you illustrate the proposed reaction mechanism?

Certainly. The reaction is believed to proceed through an initial acid-catalyzed activation of the nitrile, followed by nucleophilic addition of cyanamide to form a guanidine-like intermediate,

which then undergoes intramolecular cyclization and tautomerization to yield the final aromatic product.







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